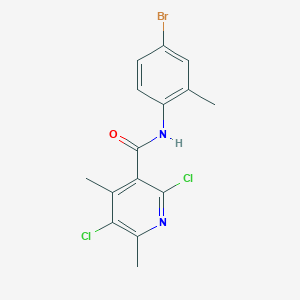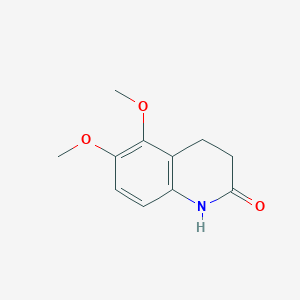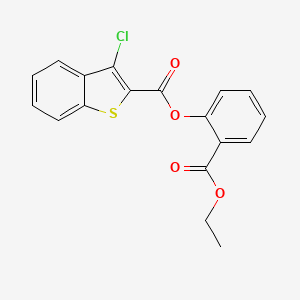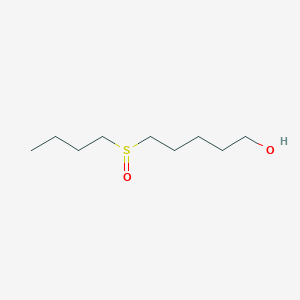![molecular formula C23H22N4O B11468158 4-ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11468158.png)
4-ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-N-[6-メチル-2-(4-メチルフェニル)-2H-1,2,3-ベンゾトリアゾール-5-イル]ベンザミドは、次の化学式を持つ複雑な有機化合物です。
C24H21N5O
{_svg_1}. ベンザミド類に属し、ベンゾトリアゾール環系を含みます。この化合物の構造は、エチル基、メチル基、および4-メチルフェニル(p-トリル)基を組み込んでいます。準備方法
Synthetic Routes: The synthetic preparation of this compound involves several stepsThe final step is the formation of the amide bond with benzoyl chloride .
Industrial Production: While specific industrial production methods are not widely documented, laboratories typically synthesize this compound using the methods described above. Large-scale production may involve modifications to improve yield and efficiency.
化学反応の分析
Reactivity: 4-Ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions:
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Acylation: The benzoyl group can react with nucleophiles to form amides or esters.
Acylation: Benzoyl chloride, pyridine, and base.
Substitution: Ammonia, primary amines, or hydrazines.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).
Major Products: The major products depend on the specific reaction conditions. For example, acylation leads to the formation of the benzamide, while substitution reactions yield various derivatives.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Studying interactions with biological targets.
Medicine: Investigating potential therapeutic effects.
Industry: Used in material science or as a UV absorber.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
特性
分子式 |
C23H22N4O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-ethyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-4-17-7-9-18(10-8-17)23(28)24-20-14-22-21(13-16(20)3)25-27(26-22)19-11-5-15(2)6-12-19/h5-14H,4H2,1-3H3,(H,24,28) |
InChIキー |
STTKYMHVIUQQRF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11468092.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11468106.png)
![1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B11468110.png)


![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11468125.png)

![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11468140.png)
![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468146.png)
![1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11468155.png)

![2-{5-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11468163.png)
![9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11468178.png)
